molecular formula C12H19N5O B6522658 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 100524-63-8

1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B6522658
CAS RN: 100524-63-8
M. Wt: 249.31 g/mol
InChI Key: INTAXEWEEVRXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (M-PPA) is an organic compound that is structurally similar to the neurotransmitter dopamine and has been studied for its potential to act as a dopamine agonist. It is a synthetic compound that has been found to have a wide range of applications in scientific research and has been studied for its potential to be used as a therapeutic agent for various diseases.

Mechanism of Action

1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is believed to act as a dopamine agonist, meaning that it binds to dopamine receptors and stimulates them, resulting in increased dopamine activity in the brain. This increased dopamine activity is believed to be responsible for the various effects of 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine on various physiological and biochemical processes.
Biochemical and Physiological Effects
1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to have a wide range of biochemical and physiological effects. It has been found to have an anxiolytic effect and to be effective in reducing symptoms of depression and anxiety. It has also been found to have an anti-inflammatory effect and to be effective in reducing symptoms of inflammation. In addition, it has been found to have a neuroprotective effect and to be effective in protecting neurons from damage.

Advantages and Limitations for Lab Experiments

1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, making it difficult to study its long-term effects. In addition, its effects on the body are not fully understood, making it difficult to accurately predict its effects on various physiological and biochemical processes.

Future Directions

There are several potential future directions for research on 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One potential direction is to further study its effects on various physiological and biochemical processes. In addition, further research could be conducted to better understand its mechanism of action and to identify potential therapeutic uses for 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Another potential direction is to study its potential as a cognitive enhancer, as an appetite suppressant, and as a treatment for addiction. Finally, further research could be conducted to develop more efficient and cost-effective methods of synthesizing 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Synthesis Methods

1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is synthesized using a multi-step process. The first step involves the synthesis of the intermediate 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-3-amine (M-PPPA) by the reaction of 2-amino-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with 3-chloropropan-2-ol in the presence of sodium hydroxide. The second step involves the conversion of M-PPPA to 1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine through the reaction of M-PPPA with trimethyl phosphite in the presence of a base.

Scientific Research Applications

1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential to act as a dopamine agonist and has been found to have a wide range of applications in scientific research. It has been studied for its potential to be used as a therapeutic agent for various diseases, including Parkinson's disease, schizophrenia, and depression. In addition, it has been studied for its potential to be used as a cognitive enhancer, as an appetite suppressant, and as a treatment for addiction.

properties

IUPAC Name

1-methyl-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-9(2)18-6-4-5-13-11-10-7-16-17(3)12(10)15-8-14-11/h7-9H,4-6H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTAXEWEEVRXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=C2C=NN(C2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-isopropoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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